1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Description
This compound features a quinoline core substituted with methoxy (at position 8) and three methyl groups (positions 2, 2, and 4), linked via a sulfanyl ethanone bridge to a 1-phenyl-1H-tetrazole moiety.
Properties
Molecular Formula |
C22H23N5O2S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(8-methoxy-2,2,4-trimethylquinolin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C22H23N5O2S/c1-15-13-22(2,3)26(20-17(15)11-8-12-18(20)29-4)19(28)14-30-21-23-24-25-27(21)16-9-6-5-7-10-16/h5-13H,14H2,1-4H3 |
InChI Key |
KWHDRSVJBMLYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC=C2OC)C(=O)CSC3=NN=NN3C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Methoxy and Trimethyl Groups: These groups can be introduced through alkylation and methylation reactions.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling of the Quinoline and Tetrazole Units: This step may involve a nucleophilic substitution reaction to link the quinoline and tetrazole units via a sulfanyl bridge.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinolines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The quinoline and tetrazole moieties are known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
- Structural Differences: Additional methyl group at quinoline position 6; tetrazole substituted with methyl instead of phenyl.
- Impact: Increased steric bulk at quinoline position 6 may reduce binding to planar targets.
- Synthesis : Similar to the target compound, using α-halogenated ketones and nucleophilic substitution .
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
- Structural Differences: Replaces tetrazole with triazole; adds quinolin-8-yloxymethyl and 4-chlorophenyl groups.
- Impact: Triazole’s reduced acidity (vs. Chlorophenyl and quinolin-8-yloxymethyl groups may enhance cytotoxicity but increase molecular weight (MW: ~520 vs. target compound’s ~450).
Non-Quinoline Analogues
1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone
- Structural Differences: Biphenyl replaces quinoline.
- Impact: Loss of quinoline’s planar structure reduces π-stacking but increases torsional flexibility. Higher lipophilicity (logP ~4.2 vs. target’s ~3.8) due to biphenyl’s hydrophobic nature.
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone
- Structural Differences: Piperidine replaces quinoline; tetrazole retained.
- Impact: Basic piperidine improves aqueous solubility (clogP ~2.1 vs. target’s ~3.8). Demonstrated antimicrobial activity (MIC: 4–16 µg/mL against S.
Heterocyclic Variants
1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Structural Differences: Thiophene and oxadiazole replace quinoline and tetrazole.
- Impact: Oxadiazole’s electron-withdrawing nature enhances metabolic stability but reduces basicity.
Comparative Data Table
Biological Activity
The compound 1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a quinoline moiety with a tetrazole group, which are both known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 355.5 g/mol. The structural features that contribute to its biological activity include:
- Quinoline Ring : Known for its antimicrobial and anticancer properties.
- Tetrazole Group : Often associated with enhanced bioactivity and solubility.
Anticancer Activity
Recent studies have shown that derivatives of quinoline and tetrazole exhibit significant anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- NCIH460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
In vitro assays demonstrated that the compound exhibited notable cytotoxicity with IC50 values comparable to or better than established chemotherapeutics like doxorubicin. For instance, certain derivatives showed IC50 values ranging from 0.01 to 0.06 μg/mL against these cell lines, indicating potent activity while remaining non-cytotoxic to normal fibroblast cells (IC50 > 100 μg/mL) .
Antimicrobial Activity
The compound's antimicrobial potential was assessed against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The disk diffusion method revealed significant inhibition zones, suggesting effective antimicrobial activity. Minimum inhibitory concentration (MIC) values were determined, indicating that the compound could serve as a dual-action agent against infections .
Case Study 1: Anticancer Evaluation
In a controlled study, the compound was synthesized and tested against a panel of cancer cell lines. The results showed that it not only inhibited cancer cell proliferation but also induced apoptosis in treated cells. The mechanism of action was linked to the disruption of mitochondrial function and activation of caspase pathways.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial activity, with inhibition zones measuring up to 15 mm in diameter compared to standard antibiotics .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
